molecular formula C11H16N6 B1415398 [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine CAS No. 1105196-26-6

[2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine

Cat. No.: B1415398
CAS No.: 1105196-26-6
M. Wt: 232.29 g/mol
InChI Key: SLJRHPHHHYZCHG-UHFFFAOYSA-N
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Description

[2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Properties

IUPAC Name

2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6/c12-3-6-17-11-9(7-15-17)10(13-8-14-11)16-4-1-2-5-16/h7-8H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJRHPHHHYZCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]

Biological Activity

The compound [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine is part of a class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a significant class of heterocyclic compounds known for their pharmacological properties. They exhibit a range of biological activities including:

  • Anticancer
  • Antibacterial
  • Antifungal
  • Anti-inflammatory

These compounds often act as inhibitors for various biological targets, contributing to their therapeutic potential in treating diseases such as cancer and infections.

The mechanism of action for [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine involves interaction with specific molecular targets:

  • Protein Kinases : Similar compounds have been shown to inhibit kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which play critical roles in cancer cell proliferation and survival.
  • Phosphodiesterases : The compound may also interact with phosphodiesterase enzymes, impacting signaling pathways related to cell growth and apoptosis.

Research Findings

Recent studies have highlighted the biological activities of pyrazolo[3,4-d]pyrimidine derivatives, including [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine. Below are key findings from various research efforts:

StudyFindings
De Gruyter (2015)The synthesis of pyrazolo[3,4-d]pyrimidine derivatives showed promising antibacterial activity against reference drugs like chloramphenicol and streptomycin.
MDPI (2023)Compounds similar to [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine demonstrated potent inhibitory effects on cancer cell lines with IC50 values ranging from 0.3 to 24 µM.
BenchChem (2024)Highlighted the potential applications in medicinal chemistry for the treatment of various diseases, emphasizing its role in enzyme inhibition and receptor binding.
PMC (2024)Identified interactions with Cryptosporidium phosphodiesterase as a target for developing anti-parasitic therapies using pyrazolopyrimidine derivatives.

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, it was found that these compounds significantly inhibited the proliferation of MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of 0.3 µM and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial activity of synthesized pyrazolo[3,4-d]pyrimidines against various bacterial strains. Results indicated that certain derivatives had comparable efficacy to established antibiotics, suggesting their potential as new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine
Reactant of Route 2
[2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.